molecular formula C5H2F2NNaO2S B13132336 Sodium 2,6-difluoropyridine-3-sulfinate

Sodium 2,6-difluoropyridine-3-sulfinate

Cat. No.: B13132336
M. Wt: 201.13 g/mol
InChI Key: BRXGQGDKKBLMCZ-UHFFFAOYSA-M
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Description

Sodium 2,6-difluoropyridine-3-sulfinate is an organosulfur compound that features a pyridine ring substituted with two fluorine atoms and a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,6-difluoropyridine-3-sulfinate typically involves the sulfonylation of 2,6-difluoropyridine. One common method is the reaction of 2,6-difluoropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions to form the sulfinate salt .

Industrial Production Methods: Industrial production methods for sodium sulfinates often involve the reduction of sulfonyl chlorides using sodium sulfite. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,6-difluoropyridine-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2,6-difluoropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,6-difluoropyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The sulfinate group can participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved are primarily related to its reactivity with other functional groups on organic molecules .

Comparison with Similar Compounds

  • Sodium 2,5-difluoropyridine-3-sulfinate
  • Sodium 3,4-difluoropyridine-2-sulfinate
  • Sodium 2,6-difluoropyridine-4-sulfinate

Comparison: Sodium 2,6-difluoropyridine-3-sulfinate is unique due to the specific positioning of the fluorine atoms and the sulfinate group on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other fluorinated pyridine sulfinates. For example, the 2,6-difluoro substitution pattern can influence the electronic properties of the pyridine ring, affecting its reactivity in nucleophilic and electrophilic reactions .

Properties

Molecular Formula

C5H2F2NNaO2S

Molecular Weight

201.13 g/mol

IUPAC Name

sodium;2,6-difluoropyridine-3-sulfinate

InChI

InChI=1S/C5H3F2NO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

BRXGQGDKKBLMCZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC(=C1S(=O)[O-])F)F.[Na+]

Origin of Product

United States

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